Cas no 2097871-92-4 (2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one)

2-Cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one is a specialized organic compound featuring a cyclopentyl moiety linked to an azetidine ring via a ketone bridge, with a pyrimidin-4-ylamino substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The azetidine ring enhances conformational rigidity, while the pyrimidine group offers hydrogen-bonding capabilities, which may improve target binding affinity. The cyclopentyl group contributes to lipophilicity, potentially influencing pharmacokinetic properties. This compound is of interest for research applications in drug discovery, where its unique heterocyclic framework could serve as a versatile intermediate for the synthesis of novel therapeutic candidates.
2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one structure
2097871-92-4 structure
商品名:2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one
CAS番号:2097871-92-4
MF:C14H20N4O
メガワット:260.334802627563
CID:6486875
PubChem ID:126853395

2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one
    • CHEMBL4979043
    • 2097871-92-4
    • F6550-6547
    • 2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
    • AKOS032467179
    • 2-cyclopentyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
    • インチ: 1S/C14H20N4O/c19-14(7-11-3-1-2-4-11)18-8-12(9-18)17-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2,(H,15,16,17)
    • InChIKey: HFDLOZUCSIMECN-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1CCCC1)N1CC(C1)NC1C=CN=CN=1

計算された属性

  • せいみつぶんしりょう: 260.16371127g/mol
  • どういたいしつりょう: 260.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6550-6547-4mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
4mg
$66.0 2023-09-08
Life Chemicals
F6550-6547-100mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4 90%+
100mg
$248.0 2023-05-10
Life Chemicals
F6550-6547-10μmol
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
10μmol
$69.0 2023-09-08
Life Chemicals
F6550-6547-10mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
10mg
$79.0 2023-09-08
Life Chemicals
F6550-6547-40mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
40mg
$140.0 2023-09-08
Life Chemicals
F6550-6547-5mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
5mg
$69.0 2023-09-08
Life Chemicals
F6550-6547-15mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6547-20mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
20mg
$99.0 2023-09-08
Life Chemicals
F6550-6547-25mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6547-1mg
2-cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097871-92-4
1mg
$54.0 2023-09-08

2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one 関連文献

2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-oneに関する追加情報

Compound 2-Cyclopentyl-1-{3-(Pyrimidin-4-Yl)Aminoazetidin-1-Yl}Ethan-1-One: A Comprehensive Overview

Introduction

The compound 2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one, identified by the CAS number 2097871-92-4, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising applications. In this article, we delve into the properties, synthesis, and potential uses of this compound, supported by the latest research findings.

Chemical Structure and Properties

The molecular structure of 2-cyclopentyl group attached to an ethanone backbone is a key feature of this compound. The presence of a pyrimidine ring further enhances its chemical complexity. Recent studies have highlighted the importance of such heterocyclic structures in drug design, particularly in targeting specific biological pathways. The aminoazetidine moiety adds another layer of functionality, potentially enabling interactions with biological systems.

Synthesis and Characterization

The synthesis of 2-cyclopentyl-containing compounds has been extensively studied, with researchers employing various methodologies to achieve high yields and purity. The integration of the pyrimidine ring into the molecule involves advanced coupling reactions, as detailed in recent publications. Characterization techniques such as NMR and mass spectrometry have been instrumental in confirming the molecular structure and purity of this compound.

Applications in Pharmaceutical Research

The potential applications of 2-cyclopentyl-based compounds in drug development are vast. Recent studies suggest that this compound may exhibit bioactivity against certain enzymes or receptors, making it a candidate for therapeutic agents. The presence of a pyrimidine ring is particularly advantageous, as such structures are known to interact with DNA and RNA polymerases, potentially offering antiviral or anticancer properties.

Toxicological Studies

Understanding the safety profile of 2-cyclopentyl-containing compounds is crucial for their application in pharmaceuticals. Recent toxicological studies have focused on assessing the acute and chronic toxicity of this compound in various animal models. These studies provide valuable insights into its potential risks and safety margins, which are essential for regulatory approval.

Future Directions

The future of 2-cyclopentyl-containing compounds lies in exploring their full potential across diverse applications. Ongoing research aims to optimize synthesis methods, enhance bioavailability, and investigate novel biological targets. Collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock new possibilities for this compound.

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